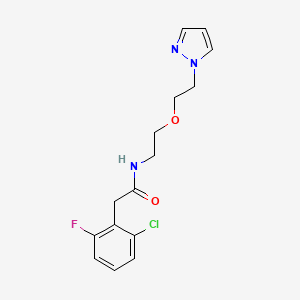
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide, also known as "Compound A," is a novel small molecule drug that has been developed for potential use in the treatment of various diseases. This compound has been found to have promising therapeutic effects in several preclinical studies, and it is currently being investigated for its potential clinical applications. In
Scientific Research Applications
Antioxidant Activity and Supramolecular Architecture
A study conducted by Chkirate et al. (2019) on pyrazole-acetamide derivatives, specifically focusing on coordination complexes constructed from these compounds, highlights the significant antioxidant activity presented by these derivatives. The research delves into how hydrogen bonding influences the self-assembly process, leading to the formation of supramolecular architectures. This study indicates the potential of such compounds in developing materials with antioxidant properties (Chkirate et al., 2019).
Herbicide Activity
Chloroacetamide derivatives, including those structurally related to the query compound, have been used as selective pre-emergent or early post-emergent herbicides. They demonstrate effectiveness in controlling annual grasses and many broad-leaved weeds across various crops. This application underscores the compound's role in agricultural sciences, particularly in herbicide development (Weisshaar & Böger, 1989).
Chemoselective Acetylation
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting a process optimization that involves compounds structurally similar to the one . This research provides insights into the synthetic utility of such compounds in creating intermediates for natural product synthesis, including antimalarial drugs (Magadum & Yadav, 2018).
Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) into novel acetamides bearing structural resemblance to the queried compound revealed significant anti-inflammatory activity. This study opens avenues for the development of new therapeutic agents targeting inflammation (Sunder & Maleraju, 2013).
Mechanism of Action
The mechanism of action of such compounds usually involves interaction with specific biological targets, leading to changes in cellular processes and biochemical pathways. The exact nature of these interactions and changes would depend on the specific structure of the compound and its biological targets .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. These properties can greatly impact the bioavailability of the compound, or how much of the compound actually reaches its targets in the body .
The action of the compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of the compound .
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O2/c16-13-3-1-4-14(17)12(13)11-15(21)18-6-9-22-10-8-20-7-2-5-19-20/h1-5,7H,6,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJCRAZMJAHQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCOCCN2C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea](/img/structure/B2517682.png)


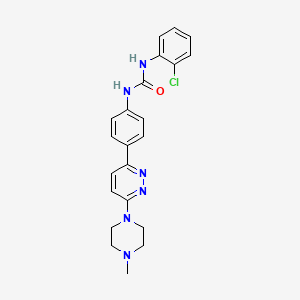
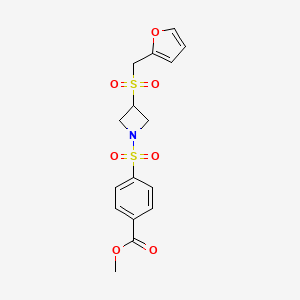
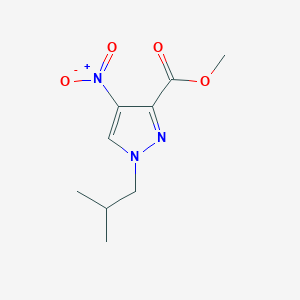

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)
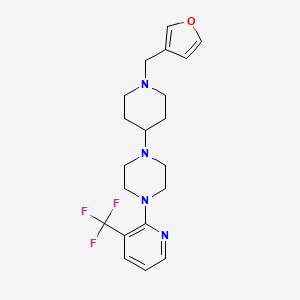
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)